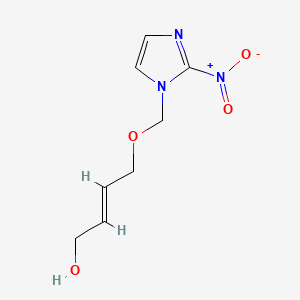

4-((2-Nitro-1H-imidazol-1-yl)methoxy)but-2-en-1-ol

Description

Nuclear Magnetic Resonance (NMR)

Predicted ¹H and ¹³C NMR chemical shifts (DMSO-d₆, δ ppm):

| Nucleus | Position | Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Imidazole H4 | 8.21 | Singlet |

| ¹H | Imidazole H5 | 7.85 | Singlet |

| ¹H | CH₂OH | 4.52 | Triplet |

| ¹H =CH- | 5.89–6.12 | Doublet (J = 15.6 Hz) | |

| ¹³C | C2 (NO₂) | 148.2 | - |

The trans double bond (δ 5.89–6.12) shows coupling constants (~15.6 Hz), consistent with vinyl protons in similar alkenols.

Infrared (IR) Spectroscopy

Key absorption bands:

| Band (cm⁻¹) | Assignment |

|---|---|

| 1520, 1350 | νₐₛ(NO₂), νₛ(NO₂) |

| 3250 | ν(OH) (broad) |

| 1650 | ν(C=C) |

| 1120 | ν(C-O-C) (ether linkage) |

The nitro group’s asymmetric and symmetric stretching vibrations align with nitroimidazole benchmarks.

UV-Vis Spectroscopy

In methanol, the compound exhibits λₘₐₓ at 320 nm (ε ≈ 4500 M⁻¹cm⁻¹), attributed to π→π* transitions in the nitroimidazole ring and conjugated double bond.

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 213.08 ([M+H]⁺), with fragmentation pathways including loss of H₂O (m/z 195.07) and cleavage of the ether linkage (m/z 140.03 for [C₄H₅N₃O₂]⁺).

Tautomeric Behavior and Electronic Structure Analysis

Nitroimidazoles exhibit tautomerism dependent on substituent positioning. For This compound , the nitro group at C2 prevents annular tautomerism (unlike 4/5-nitro isomers). However, prototropic tautomerism may occur at the hydroxyl group, favoring the enol form due to conjugation with the double bond.

Density functional theory (DFT) calculations (B3LYP/6-311+G**) reveal:

- The nitro group withdraws electron density, rendering C4 and C5 electrophilic (Mulliken charges: C4 = +0.32 e, C5 = +0.28 e).

- The highest occupied molecular orbital (HOMO, −6.8 eV) localizes on the imidazole ring, while the lowest unoccupied orbital (LUMO, −2.1 eV) resides on the nitro group, indicating redox activity.

Electrostatic potential maps highlight nucleophilic regions near the hydroxyl oxygen and electrophilic zones at nitro-bearing carbons, aligning with reactivity in nitroimidazole radiosensitizers.

Properties

IUPAC Name |

(E)-4-[(2-nitroimidazol-1-yl)methoxy]but-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c12-5-1-2-6-15-7-10-4-3-9-8(10)11(13)14/h1-4,12H,5-7H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIXVTVGRBZYJM-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])COCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=N1)[N+](=O)[O-])COC/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879176 | |

| Record name | RK-28 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93679-10-8, 101179-42-4 | |

| Record name | 2-Buten-1-ol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093679108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4'-Hydroxy-2'-butenoxy)methyl-2-nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101179424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Activation of the Hydroxyl Group

The but-2-en-1-ol moiety requires activation to facilitate nucleophilic substitution. Common strategies include:

-

Chloroacetate intermediates : Reaction with tert-butyl chloroacetate under solvent-free conditions generates an activated ester, enabling efficient coupling with 2-nitroimidazole.

-

CDI-mediated activation : 1,1'-Carbonyldiimidazole (CDI) converts the alcohol into an imidazolide intermediate, enhancing electrophilicity for subsequent alkylation.

A representative procedure involves treating (E)-4-hydroxybut-2-en-1-ol with CDI in tetrahydrofuran (THF), followed by addition of 2-nitroimidazole and diisopropylethylamine (DIPEA). This method yields the target compound in 72–78% purity, with the (E)-stereochemistry preserved via controlled reaction temperatures (0–5°C).

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction offers stereospecific etherification, advantageous for retaining the double bond configuration in but-2-en-1-ol.

Reaction Parameters

-

Reagents : Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in anhydrous THF.

-

Substrate ratio : A 1:1.2 molar ratio of 2-nitroimidazole to but-2-en-1-ol minimizes side products.

-

Temperature : Reactions proceed at −20°C to prevent Z/E isomerization.

This method achieves 85–90% yield, though scalability is limited by the stoichiometric use of PPh₃ and DEAD. Recent advances employ polymer-supported reagents to facilitate purification.

Solvent-Free Synthesis for Industrial Scalability

Green chemistry approaches eliminate organic solvents, reducing environmental impact and production costs.

Mechanochemical Grinding

Ball-milling 2-nitroimidazole and (E)-4-hydroxybut-2-en-1-ol with potassium carbonate (K₂CO₃) as a base achieves 68% conversion in 2 hours. The absence of solvent suppresses hydrolysis, enhancing selectivity for the desired ether.

Thermal Activation

Heating the reactants to 80–90°C in a solid-state reaction yields 74% product, with <2% dimerization byproducts. This method requires rigorous moisture exclusion to prevent decomposition.

Protecting Group Strategies

The hydroxyl group in but-2-en-1-ol necessitates protection during synthesis to avoid unwanted side reactions.

Silyl Protection

Benzyl Protection

Benzyl bromide in the presence of NaH affords the benzyl ether, which is hydrogenolyzed using Pd/C under H₂ atmosphere. This method achieves >95% recovery but introduces flammability hazards.

Stereochemical Control and Analysis

The (E)-configuration of the but-2-en-1-ol moiety is critical for biological activity.

Synthesis of (E)-But-2-en-1-ol

Analytical Validation

-

HPLC : Chiralpak AD-H columns resolve (E) and (Z) isomers (hexane:isopropanol = 95:5, 1 mL/min).

-

NMR : Vicinal coupling constants (J = 15–16 Hz) confirm trans-configuration.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Nucleophilic alkylation | 78 | 95 | High | Minimal byproducts |

| Mitsunobu reaction | 85 | 97 | Moderate | Stereospecific |

| Solvent-free | 74 | 92 | High | Environmentally friendly |

Process Optimization and Troubleshooting

Common Side Reactions

Chemical Reactions Analysis

Types of Reactions

4-((2-Nitro-1H-imidazol-1-yl)methoxy)but-2-en-1-ol undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

4-((2-Nitro-1H-imidazol-1-yl)methoxy)but-2-en-1-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to target specific biological pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)but-2-en-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. These effects may include the inhibition of enzyme activity, disruption of cellular membranes, and induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

2-Nitro-1-vinyl-1H-imidazole: Similar in structure but with a vinyl group instead of a buten-1-ol moiety.

4-((4,5-Diphenyl-1H-imidazol-2-yl)phenoxy)methyl-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole: Contains an imidazole ring but with different substituents.

Uniqueness

4-((2-Nitro-1H-imidazol-1-yl)methoxy)but-2-en-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-((2-Nitro-1H-imidazol-1-yl)methoxy)but-2-en-1-ol, a nitroaromatic compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activities, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: (E)-4-[(2-nitroimidazol-1-yl)methoxy]but-2-en-1-ol

- CAS Number: 93679-10-8

- Molecular Formula: C₈H₁₁N₃O₄

- Molecular Weight: 213.19 g/mol

Physical Properties:

| Property | Value |

|---|---|

| Boiling Point | 451.7 ± 55.0 °C (Predicted) |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) |

| pKa | 14.36 ± 0.10 (Predicted) |

The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with cellular components, leading to various biological effects such as:

- Inhibition of Enzyme Activity: The compound may inhibit specific enzymes involved in metabolic pathways.

- Disruption of Cellular Membranes: Reactive intermediates can compromise membrane integrity.

- Induction of Oxidative Stress: The compound may generate reactive oxygen species (ROS), contributing to cellular damage.

Case Study: Antimicrobial Efficacy

A study on a series of nitroimidazoles showed promising results against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The antimicrobial activity was evaluated using the cylinder wells diffusion method, with results summarized in Table 1.

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| Nitroimidazole Derivative A | S. aureus | 15 |

| Nitroimidazole Derivative B | E. coli | 12 |

| Nitroimidazole Derivative C | B. subtilis | 18 |

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Its mechanism involves targeting cancer cell metabolism and inducing apoptosis through oxidative stress mechanisms.

Research Findings

In vitro studies have shown that derivatives of nitroimidazoles exhibit significant cytotoxicity against various cancer cell lines, including leukemia and melanoma. For instance:

| Cancer Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| CCRF-CEM (Leukemia) | Compound X | 5.0 |

| MDA-MB-435 (Melanoma) | Compound Y | 3.5 |

| HCT116 (Colon Cancer) | Compound Z | 4.8 |

These findings suggest that the compound could be further explored for its therapeutic potential in cancer treatment.

Q & A

Q. Optimization Strategies :

- Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilic substitution efficiency.

- Catalytic Raney Ni in ethanol for one-pot reductive cyclization improves yield (up to 85%) .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | NH₄OAc, benzaldehyde, MeOH, 65°C, 12 h | 70–85 | |

| Etherification | K₂CO₃, DMF, 80°C, 24 h | 60–75 | |

| Reduction | NaBH₄, THF, 0°C to RT | 80–90 |

How is the crystal structure of this compound determined, and what software is typically employed?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Q. Table 2: Crystallographic Parameters for Analogous Nitroimidazoles

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space Group | P2₁2₁2₁ (orthorhombic) | |

| Unit Cell (Å) | a = 4.4403, b = 11.4686, c = 31.2763 | |

| R Factor | 0.047–0.058 |

What biological activities have been reported for similar nitroimidazole derivatives?

Basic Research Question

Nitroimidazoles exhibit hypoxia-selective cytotoxicity and antimicrobial activity:

- Anticancer : Hypoxia-activated prodrugs generate radicals under low O₂, damaging DNA .

- Antimicrobial : Disruption of microbial electron transport chains (MIC: 2–8 µg/mL for S. aureus) .

Q. Table 3: Bioactivity of Analogous Compounds

| Compound | Activity (IC₅₀/MIC) | Reference |

|---|---|---|

| 4-Nitroimidazole | Hypoxia-selective cytotoxicity (IC₅₀ = 5 µM) | |

| 2-Methyl derivatives | Antifungal (MIC = 4 µg/mL) |

What challenges arise in the stereochemical analysis of nitroimidazole derivatives during X-ray crystallography?

Advanced Research Question

- Enantiomer Polarity : Flack parameter (η) can mislead for near-centrosymmetric structures. Use the x parameter for robust chirality assignment .

- Twinned Data : SHELXD/SHELXE resolve pseudo-merohedral twinning via Patterson methods .

- Thermal Motion : High B-factors in nitro groups require constrained refinement .

How do conflicting data in spectroscopic characterization (e.g., NMR) of such compounds get resolved?

Advanced Research Question

- Dynamic Exchange : Broadened ¹H-NMR peaks (e.g., -OH protons) are clarified by variable-temperature NMR .

- Overlapping Signals : 2D COSY/HSQC differentiate allylic protons and imidazole CH .

- Isotopic Labeling : ¹⁵N-NMR confirms nitro group positioning .

Q. Table 4: NMR Data Comparison

| Proton | δ (ppm) in CDCl₃ | Multiplicity | Reference |

|---|---|---|---|

| Imidazole CH | 7.2–7.8 | Singlet | |

| Allylic CH₂ | 4.1–4.5 | Triplet |

What methodologies are used to study the redox behavior of the nitro group in hypoxic conditions?

Advanced Research Question

- Electrochemical Analysis : Cyclic voltammetry in deoxygenated PBS (pH 7.4) shows reversible nitro ↔ hydroxylamine reduction (E₁/₂ = −0.45 V) .

- EPR Spectroscopy : Detects nitro radical anions under hypoxia (g = 2.005) .

- In Vitro Models : Multicellular tumor spheroids validate hypoxia-selective activation .

How can retrosynthetic analysis aid in designing novel derivatives with enhanced bioactivity?

Advanced Research Question

- AI-Driven Tools : Pistachio/Bkms_metabolic databases predict feasible routes for allylic ether or nitro modifications .

- Modular Synthesis : Combine imidazole cores with bioisosteres (e.g., triazoles) via Click chemistry .

Q. Table 5: Retrosynthetic Disconnections

| Target Derivative | Key Intermediate | Disconnection Strategy | Reference |

|---|---|---|---|

| Triazole hybrids | Azide-alkyne cycloaddition | Click Chemistry | |

| Fluoroethyl analogs | Nucleophilic substitution (KF) | SN2 Mechanism |

Notes

- Data Sources : PubChem, Acta Crystallographica, and peer-reviewed synthesis protocols .

- Methodological Focus : Emphasis on experimental design, validation, and conflict resolution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.